molecular formula C15H13NO3 B3060762 Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester CAS No. 790-87-4

Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester

Cat. No.: B3060762
CAS No.: 790-87-4
M. Wt: 255.27 g/mol
InChI Key: DNMJZIFVMMRREY-UHFFFAOYSA-N
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Description

Its structure features a methyl ester group at the carboxylic acid position, a 4-aminophenyl backbone, and a 2-hydroxyphenylmethylene imine linkage. Such structural attributes make it relevant in medicinal chemistry and materials science, particularly in applications requiring selective binding or photophysical properties .

Properties

IUPAC Name

methyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMJZIFVMMRREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425299
Record name Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-87-4
Record name Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester typically involves the condensation of 2-hydroxybenzaldehyde with 4-aminobenzoic acid methyl ester. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiviral Properties

Research indicates that derivatives of benzoic acid, particularly those with amino and hydroxyl functional groups, exhibit significant antimicrobial activity. For instance, studies have shown that compounds structurally related to PABA can inhibit bacterial growth and possess antiviral properties. The compound in focus has been tested for its efficacy against various pathogens, demonstrating promising results in inhibiting growth and activity.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Benzoic acid derivatives serve as intermediates in the synthesis of APIs. The methyl ester form is particularly valuable due to its ease of hydrolysis under mild conditions, facilitating the release of the active acid group necessary for subsequent reactions in drug synthesis. This property is crucial for developing antibiotics and other therapeutic agents .

Cholinesterase Inhibition

Recent studies have highlighted the potential of benzoic acid derivatives as cholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's. For example, certain analogs have been shown to exhibit IC50 values comparable to established drugs like donepezil, indicating their potential as therapeutic agents .

Analytical Applications

Chromatographic Techniques

Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound can be separated on reverse phase columns using a mobile phase composed of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the purification and identification of impurities in pharmaceutical formulations .

Synthetic Organic Chemistry

Precursor for Synthesis

The compound is utilized as a precursor in various synthetic pathways to create more complex molecules. Its structure allows it to participate in reactions such as:

  • Schiff Base Formation: The compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.
  • Coupling Reactions: It can undergo coupling reactions to form more complex aromatic systems, which are pivotal in developing new materials and pharmaceuticals .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents from benzoic acid derivatives. By modifying the amino group and introducing various substituents on the aromatic ring, researchers developed compounds that exhibited enhanced antibacterial activity against resistant strains.

Case Study 2: Cholinesterase Inhibition

In a comparative study, several benzoic acid derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. The results indicated that certain modifications led to compounds with significantly improved inhibitory potency compared to traditional inhibitors.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzoic Acid, 2-(((4-Methoxyphenyl)Methylene)Amino)-, Methyl Ester (CAS not provided)

  • Structural Difference : The imine group is at position 2 of the benzoic acid backbone instead of position 3. The hydroxyphenyl group is replaced with a 4-methoxyphenyl moiety.
  • Impact : The methoxy group enhances electron-donating effects, increasing stability against oxidation compared to the hydroxyl group. The positional shift alters steric interactions in molecular recognition processes .

Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)Amino]-3-Hydroxy-, Methyl Ester (Compound 1 in )

  • Structural Difference : A dimethoxybenzoyl amide replaces the imine group, and an additional hydroxyl group is present at position 3.
  • Impact: The amide group improves hydrolytic stability, while the hydroxyl and methoxy groups enhance solubility in polar solvents.

Methyl 4-[(2-Methoxy-2-Oxoethyl)Amino]Benzoate (CAS 90544-87-9)

  • Structural Difference: An aminoethyl ester side chain replaces the imine group.

Physicochemical Properties

Property Target Compound Compound 1 () Methyl 4-[(2-Methoxy-2-Oxoethyl)Amino]Benzoate
Solubility Moderate (ester + hydroxyl) High (polar substituents) Low (lipophilic side chain)
Stability Sensitive to hydrolysis (imine) High (amide) Moderate (ester)
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 ~3.0
  • The target compound’s imine group makes it prone to hydrolysis under acidic/basic conditions, unlike amide derivatives () or simple esters (). Its hydroxyl group improves water solubility relative to fully alkylated analogs () .

Biological Activity

Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by:

  • A benzoic acid moiety.
  • A methylene bridge linking to a 2-hydroxyphenyl group.
  • An amino group attached to the benzoic acid.
  • A methyl ester group on the carboxyl site.

This structure allows for various interactions at the molecular level, influencing its biological activity.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to benzoic acid, including those with methylene linkages, can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular membranes or inhibiting enzyme activity critical for microbial survival.

StudyCompoundActivityIC50 (µM)
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAntimicrobial7.49 ± 0.16
Benzylaminobenzoic acidBChE Inhibition502.67 ± 0.05

Anticancer Activity

The anticancer potential of benzoic acid derivatives is particularly noteworthy. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, such as certain kinases.
  • Apoptosis Induction: Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Cell LineIC50 (µM)
MCF-723.31 ± 0.09
HepG272.22 ± 0.14
HCT-11653.29 ± 0.25

Case Studies and Research Findings

  • In Vitro Studies on Anticholinesterase Activity:
    A study focused on the inhibitory effects of similar compounds against acetylcholinesterase (AChE) showed promising results. The compound exhibited an IC50 value indicating effective inhibition compared to standard drugs like donepezil .
  • Molecular Docking Studies:
    Molecular modeling has predicted favorable binding affinities for benzoic acid derivatives with various targets, suggesting that structural modifications can enhance their biological activity .
  • Antiviral Activity:
    Some derivatives have shown selective activity against HIV-1, indicating their potential as antiviral agents . The presence of hydroxyl groups in the structure appears crucial for this activity.

Q & A

Q. Example Reaction Conditions Table :

SolventCatalystTemperatureYield (%)Reference
EthanolAcetic acidReflux (78°C)75–85
MethanolNoneRT (25°C)60–70

Basic Research: What spectroscopic and chromatographic techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.3–8.5 ppm (C=N imine proton), δ 10.5 ppm (phenolic -OH, exchangeable with D₂O), and δ 3.8–3.9 ppm (ester -OCH₃) confirm the structure .
    • ¹³C NMR : Signals at ~168 ppm (ester carbonyl) and ~160 ppm (C=N) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 283.3 for C₁₅H₁₃NO₃) and fragmentation patterns (e.g., loss of -OCH₃) .
  • IR Spectroscopy : Absence of aldehyde C=O (~1700 cm⁻¹) and presence of C=N (~1600 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HPLC : Purity >95% with retention time correlated against standards .

Advanced Research: How does the hydroxyl group at the 2-position influence tautomerism and photophysical properties?

Methodological Answer:
The ortho-hydroxy group enables keto-enol tautomerism, which can be studied via:

  • UV-Vis Spectroscopy : Solvent-dependent absorption shifts (e.g., λmax ~350 nm in DMSO for enol form, ~320 nm in hexane for keto form) .
  • X-ray Crystallography : Determine solid-state tautomeric form; intramolecular hydrogen bonding between -OH and C=N stabilizes the enol form .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to compare energy barriers between tautomers .

Key Finding : The hydroxyl group enhances planarity, favoring conjugation and redshifted absorption, relevant for UV-absorbing applications .

Advanced Research: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the imine bond) causing splitting discrepancies .
  • Deuterium Exchange : Confirm exchangeable protons (e.g., phenolic -OH) by comparing spectra in D₂O vs. CDCl₃ .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; HSQC correlates ¹H-¹³C couplings for unambiguous assignments .
  • Crystallographic Validation : Compare solution-phase (NMR) and solid-state (X-ray) structures .

Application-Oriented: What methodologies assess its potential as a UV stabilizer in polymers?

Methodological Answer:

  • Accelerated UV Aging Tests : Expose polymer films (e.g., PVC) to UV radiation (λ = 280–400 nm) and monitor degradation via:
    • FT-IR : Track carbonyl index (C=O formation) .
    • Tensile Testing : Measure mechanical stability loss over time .
  • Quantum Yield Calculation : Determine UV absorption efficiency using UV-Vis and fluorescence spectroscopy .
  • Comparative Studies : Benchmark against commercial stabilizers (e.g., Tinuvin) for efficacy .

Q. Example FMO Data :

ParameterValue (eV)
HOMO-6.2
LUMO-2.8
Gap3.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester

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